Product packaging for 3-bromo-1-[(2S)-oxan-2-yl]pyrazole(Cat. No.:)

3-bromo-1-[(2S)-oxan-2-yl]pyrazole

Cat. No.: B8217169
M. Wt: 231.09 g/mol
InChI Key: DFCAINPSKAFWCM-QMMMGPOBSA-N
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Description

3-Bromo-1-[(2S)-oxan-2-yl]pyrazole (CAS 1044270-96-3) is a high-value, chiral pyrazole derivative employed as a versatile building block in organic synthesis and drug discovery. The compound features a bromine atom at the 3-position of the pyrazole ring and a stereodefined (S)-tetrahydropyran (oxane) group as an N-protecting group, which directs regioselective further functionalization . With a molecular formula of C8H11BrN2O and a molecular weight of 231.09, it is typically supplied as a solid with a minimum purity of 97% . This compound's primary research value lies in its role as a key synthetic intermediate for constructing complex, biologically active molecules. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide range of therapeutic potentials, including anti-cancer, anti-diabetic, anti-inflammatory, and anti-bacterial activities . The bromine atom serves as an excellent handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to introduce diverse aryl or alkynyl substituents . The N-protection with the (2S)-oxan-2-yl group enhances the compound's stability and can influence the chirality of resulting molecules, making it particularly valuable for developing targeted therapeutics . Beyond pharmaceuticals, this pyrazole derivative is also explored in material science. Its structural features make it a candidate for developing advanced functional materials, such as components for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs) . The heterocyclic system can be incorporated into polymer backbones or used to create monomers with tailored electronic and optical properties . Handling and Storage: Store sealed in a dry environment at 2-8°C. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11BrN2O B8217169 3-bromo-1-[(2S)-oxan-2-yl]pyrazole

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-1-[(2S)-oxan-2-yl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-7-4-5-11(10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCAINPSKAFWCM-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=CC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCO[C@@H](C1)N2C=CC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 1 2s Oxan 2 Yl Pyrazole

Strategies for Pyrazole (B372694) Annulation and N-Functionalization

The construction of the 3-bromo-1-[(2S)-oxan-2-yl]pyrazole scaffold begins with the synthesis of the pyrazole nucleus, which is then functionalized at the N1 position with the chiral oxan-2-yl group.

Construction of the Pyrazole Nucleus Precursors

The formation of the pyrazole ring is a foundational step in organic synthesis, with several established methods. A primary and straightforward approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives. chim.itnih.gov This reaction, known as the Knorr pyrazole synthesis, can yield polysubstituted pyrazoles. The reaction of a β-diketone with hydrazine initially forms a mixture of two regioisomers, which necessitates careful reaction design and purification to isolate the desired product.

Another versatile method for pyrazole synthesis is the [3+2] cycloaddition reaction of 1,3-dipoles, such as diazo derivatives, with alkynes. chim.it This approach offers an efficient pathway to construct the pyrazole ring. Additionally, the reaction of α,β-unsaturated carbonyl compounds with hydrazines can be employed. This process involves the initial formation of a pyrazoline, which is subsequently oxidized to the aromatic pyrazole. mdpi.com

For the synthesis of the precursor to the target molecule, 3-bromopyrazole is a key intermediate. This can be synthesized from pyrazole itself through a bromination reaction. reddit.com

Precursor TypeReagentsKey Features
1,3-Dicarbonyl CompoundHydrazine hydrateForms pyrazole ring; can lead to regioisomeric mixtures.
Diazo Compound & AlkyneDiazoalkane, Alkyne[3+2] cycloaddition; efficient ring construction.
α,β-Unsaturated CarbonylHydrazine derivativeForms pyrazoline intermediate, followed by oxidation.
PyrazoleBrominating agentDirect bromination to form 3-bromopyrazole.

Introduction of the Chiral (2S)-Oxan-2-yl Moiety

The introduction of the chiral (2S)-oxan-2-yl group at the N1 position of the pyrazole ring is a critical step that establishes the stereochemistry of the final compound. This N-functionalization is typically achieved through an N-alkylation reaction. A common method involves the reaction of the pyrazole nitrogen with a suitable electrophile, such as 2-chloro-tetrahydropyran or 2-bromo-tetrahydropyran. To achieve the desired (2S) configuration, a stereochemically pure starting material or a stereoselective synthesis is required.

The N-alkylation of pyrazoles can be influenced by steric and electronic factors, and with unsymmetrical pyrazoles, a mixture of regioisomers can be formed. mdpi.com The use of a base is often necessary to deprotonate the pyrazole nitrogen, enhancing its nucleophilicity.

An alternative approach for N-alkylation involves the use of trichloroacetimidate electrophiles under Brønsted acid catalysis. mdpi.com This method can provide good yields for N-alkyl pyrazoles. For the introduction of the chiral oxan-2-yl group, a chiral auxiliary approach can also be considered, where a chiral auxiliary directs the stereochemical outcome of the reaction. nih.gov

Alkylation MethodElectrophileCatalyst/ConditionsKey Features
Direct N-Alkylation2-Halo-(2S)-oxaneBase (e.g., NaH, K2CO3)Direct introduction of the chiral moiety.
Acid-Catalyzed Alkylation(2S)-Oxan-2-yl trichloroacetimidateBrønsted acid (e.g., CSA)Mild conditions, avoids strong bases.
Chiral Auxiliary MethodAchiral oxane derivativeChiral auxiliaryControls stereoselectivity of the N-alkylation.

Enantioselective and Diastereoselective Synthetic Routes

Achieving the specific (2S) stereochemistry in this compound necessitates the use of enantioselective or diastereoselective synthetic strategies.

Control of Stereochemistry at the Oxan-2-yl Position

The stereocontrol at the C2 position of the oxane ring is paramount. One effective strategy is to start with an enantiomerically pure precursor. For instance, the use of a chiral pool starting material, such as a carbohydrate derivative, can provide the (2S)-oxan-2-yl moiety with the correct absolute stereochemistry.

Asymmetric synthesis methods can also be employed. The use of a chiral catalyst in the N-alkylation step can induce enantioselectivity. Alternatively, a chiral auxiliary attached to the pyrazole or the oxane precursor can direct the stereochemical outcome of the coupling reaction, after which the auxiliary is removed. nih.gov

Regioselective Bromination at the Pyrazole C3 Position

The final step in the synthesis is the regioselective bromination of the pyrazole ring at the C3 position. The directing effect of the N1-substituent plays a crucial role in determining the position of electrophilic substitution. For 1-substituted pyrazoles, electrophilic attack generally occurs at the C4 or C5 position. However, by carefully choosing the brominating agent and reaction conditions, bromination can be directed to the C3 position.

One strategy involves the use of a protecting group at the C4 and C5 positions, followed by bromination at C3 and subsequent deprotection. Another approach is the use of specific brominating agents that favor the C3 position. For instance, treatment with n-BuLi followed by quenching with elemental iodine has been shown to exclusively yield 5-iodo derivatives in 1-aryl-3-CF3-1H-pyrazoles, suggesting that a similar lithiation-bromination sequence could be explored for C3 functionalization under different substitution patterns. nih.gov The electronic nature of the N1-substituent can also influence the regioselectivity of bromination.

Bromination StrategyReagentsKey Features
Directed BrominationN-Bromosuccinimide (NBS), Br2Relies on the directing effect of the N1-substituent.
Lithiation-Brominationn-BuLi, Br2 or CBr4Deprotonation at a specific carbon followed by quenching with a bromine source.
Protecting Group StrategyProtecting agent, Brominating agent, Deprotecting agentBlocks more reactive positions to force bromination at the desired site.

Advanced Synthetic Techniques and Process Optimization

To improve the efficiency, safety, and scalability of the synthesis of this compound, advanced synthetic techniques and process optimization are employed. Techniques such as microwave-assisted synthesis can significantly reduce reaction times and improve yields for the pyrazole formation and N-alkylation steps. researchgate.net

Process optimization involves a systematic study of reaction parameters such as temperature, solvent, catalyst loading, and reaction time to maximize the yield and purity of the product while minimizing by-product formation. Design of Experiments (DoE) can be a powerful tool for this purpose. For industrial-scale production, minimizing the number of synthetic steps and purification procedures is also a key consideration.

Flow Chemistry Applications in Related Pyrazole Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of pyrazoles, offering significant advantages over traditional batch methods. mdpi.com This technique allows for enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, reproducibility, and scalability. galchimia.com

A notable application of flow chemistry is the two-stage synthesis of pyrazoles from acetophenones. galchimia.com In this process, an acetophenone is first condensed with dimethylformamide dimethyl acetal (DMADMF) to form an enaminone intermediate. This is followed by a second condensation reaction with hydrazine to yield the final pyrazole product. galchimia.com The entire process can be performed in a continuous flow setup, which significantly reduces reaction times and allows for the safe handling of potentially hazardous intermediates. nih.gov

Researchers have successfully implemented a tandem reaction system using a stainless-steel coil and a glass mixer-chip. galchimia.com The initial reaction of acetophenone and DMADMF is carried out at elevated temperatures (e.g., 170°C) in the steel coil, followed by the introduction of a hydrazine solution in the glass mixer-chip at a slightly lower temperature (e.g., 150°C). galchimia.com This continuous process has been shown to be a general and high-yielding method for a variety of substrates. galchimia.com

Another application of flow chemistry in pyrazole synthesis is the 1,3-dipolar cycloaddition of terminal alkynes with diazo compounds. mdpi.com This method allows for the synthesis of a library of pentafluorosulfanyl-pyrazoles, and the use of a flow approach improves yields and minimizes the risks associated with heating diazo compounds. mdpi.com

ParameterValueReference
Reactor TypeStainless-steel coil and glass mixer-chip galchimia.com
ReactantsAcetophenone, DMADMF, Hydrazine galchimia.com
Temperature150-170°C galchimia.com
Residence Time~12 minutes galchimia.com

Microwave and Ultrasound Assisted Syntheses of Pyrazole Derivatives

Microwave and ultrasound irradiation have become increasingly popular as non-traditional methods for the synthesis of pyrazole derivatives, offering environmentally friendly alternatives to conventional heating. benthamdirect.comeurekaselect.com These techniques often lead to shorter reaction times, higher yields, and improved selectivity. acs.orgrsc.org

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has been successfully employed for the preparation of various pyrazole-containing compounds. acs.orgresearchgate.net This method utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to a rapid and uniform heating of the reaction mixture. researchgate.net For instance, the synthesis of dihydro-pyrazole hybrids has been achieved by reacting substituted dibenzalacetones with various hydrazine derivatives under microwave irradiation. nih.gov This approach significantly reduces reaction times from hours to minutes and improves product yields. acs.org

Ultrasound-Assisted Synthesis:

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to the formation of highly reactive species. eurekaselect.com This technique has been successfully applied to the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine in the presence of a Cu(I) catalyst. asianpubs.org The use of ultrasound irradiation has been shown to dramatically increase the reaction rate and improve yields compared to conventional methods. asianpubs.org Furthermore, tetrazole-based pyrazoline and isoxazoline derivatives have been efficiently synthesized using ultrasonic irradiation, demonstrating the versatility of this method. nih.gov

TechniqueKey AdvantagesExample ApplicationReference
MicrowaveReduced reaction time, higher yields, better selectivitySynthesis of dihydro-pyrazole hybrids acs.orgnih.gov
UltrasoundEnhanced reaction rates, improved yieldsSynthesis of 1,5-disubstituted pyrazoles asianpubs.org

Mechanochemical Activation in Related Pyrazole Synthesis

Mechanochemistry, which involves the use of mechanical force to induce chemical reactions, has gained traction as a green and solvent-free method for the synthesis of pyrazoles. rsc.org Techniques such as grinding and ball milling offer advantages like mild reaction conditions and reduced waste and energy costs. rsc.org

The synthesis of 1H-pyrazoles from enaminones and hydrazine can be effectively carried out using mechanochemical methods. rsc.org In a typical procedure, the reactants are ground together in a mortar and pestle or agitated in a ball mill, leading to the formation of the desired pyrazole product without the need for a solvent. rsc.org

Another example is the one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines under mechanochemical ball milling conditions. thieme-connect.com This solvent-free approach involves vibrating a mixture of the reactants and stainless-steel balls at a high frequency, followed by the addition of an oxidant. thieme-connect.com This method has been shown to be superior to conventional solution-phase synthesis in terms of reaction time, yield, and avoidance of by-products. thieme-connect.com

MethodReactantsConditionsKey AdvantageReference
GrindingEnaminones, HydrazineSolvent-freeEnvironmentally friendly rsc.org
Ball MillingChalcones, Hydrazines, OxidantSolvent-freeShorter reaction time, improved yields thieme-connect.com

Synthetic Challenges and Limitations in Preparation of Pyrazole Derivatives

Despite the development of advanced synthetic methodologies, the preparation of pyrazole derivatives is not without its challenges. One of the primary difficulties lies in controlling the regioselectivity of the reaction, particularly when using unsymmetrical starting materials. mdpi.com For example, the reaction of 1,3-diketones with hydrazine derivatives can lead to the formation of two different regioisomers. mdpi.com

Another significant challenge is the potential for over-halogenation when introducing halogen atoms onto the pyrazole ring. guidechem.com The synthesis of compounds like 3-bromo-1H-pyrazole requires careful control of reaction conditions to prevent the formation of di- or tri-brominated products. guidechem.com

Furthermore, the synthesis of certain pyrazole derivatives may require harsh reaction conditions, such as very low temperatures (e.g., -78°C) when using strong bases like butyllithium and lithium diisopropylamide (LDA). google.com These conditions can be difficult to maintain on an industrial scale and may not be compatible with all functional groups.

The use of potentially explosive or toxic reagents, such as diazo compounds, in some synthetic routes also presents a safety concern that necessitates careful handling and specialized equipment. thieme-connect.com While modern techniques like flow chemistry can mitigate some of these risks, the inherent hazards of certain reagents remain a limitation. mdpi.com

Reactivity and Derivatization Strategies of 3 Bromo 1 2s Oxan 2 Yl Pyrazole

Cross-Coupling Reactions at the Pyrazole (B372694) C3-Bromo Position

The carbon-bromine bond at the C3 position of the pyrazole ring is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, and alkynyl substituents. This functionalization is crucial for building molecular complexity and accessing diverse chemical scaffolds.

Palladium-Catalyzed Arylation and Alkynylation

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to 3-bromopyrazoles allows for the formation of new carbon-carbon bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for creating biaryl structures by coupling an organohalide with a boronic acid or ester. nih.govwikipedia.org For substrates like 3-bromopyrazole, palladium catalysts, often in conjunction with specialized phosphine (B1218219) ligands such as XPhos or SPhos, are employed to facilitate the reaction. nih.gov The reaction typically proceeds in the presence of a base (e.g., K₃PO₄, K₂CO₃) and in a solvent system like dioxane/water. wikipedia.orgnih.gov Studies have shown that 3-bromopyrazoles can react efficiently, sometimes even faster than their 4-bromo counterparts, to yield 3-arylpyrazoles. nih.gov Microwave-assisted protocols have also been developed to accelerate these transformations. nih.govrsc.org

Sonogashira Coupling: To introduce an alkyne moiety at the C3 position, the Sonogashira coupling is the method of choice. wikipedia.orgorganic-chemistry.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI). wikipedia.orgscirp.orglibretexts.org The reaction is typically run under mild, basic conditions, often using an amine like triethylamine (B128534) (Et₃N) as both the base and part of the solvent system. libretexts.orgscirp.org This method allows for the synthesis of 3-alkynylpyrazoles, which are valuable intermediates for further synthetic elaborations.

Heck Reaction: The Heck reaction provides a means to form substituted alkenes by coupling the C3-bromo position with an alkene. wikipedia.orgorganic-chemistry.orgmdpi.com This palladium-catalyzed vinylation reaction typically requires a base and is known for its high stereoselectivity. organic-chemistry.orgbeilstein-journals.org While widely used for various aryl halides, its application to 3-bromoindazoles, a related heterocycle, has been demonstrated, suggesting its feasibility for 3-bromopyrazoles to produce 3-vinylpyrazoles. beilstein-journals.orgnih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Heterocycles

Reaction Type Catalyst/Ligand Base Solvent Coupling Partner Product Type
Suzuki-Miyaura Pd₂(dba)₃ / XPhos nih.gov K₃PO₄ Dioxane/H₂O Arylboronic acid 3-Arylpyrazole
Suzuki-Miyaura XPhosPdG2 / XPhos nih.govrsc.org K₂CO₃ Dioxane Heteroarylboronic acid 3-Heteroarylpyrazolo-pyrimidine
Sonogashira Pd(CF₃COO)₂ / PPh₃ / CuI scirp.org Et₃N DMF Terminal alkyne 3-Alkynyl-2-aminopyridine
Heck Pd(OAc)₂ / PPh₃ beilstein-journals.org TEA Silica gel (ball-milling) n-Butyl acrylate 3-Vinylindazole

Other Transition Metal-Mediated Transformations

While palladium is the most common catalyst, other transition metals like copper and nickel also effectively mediate cross-coupling reactions at the C3-bromo position, sometimes offering complementary reactivity or being more cost-effective.

Copper-Catalyzed Coupling (Chan-Lam Coupling): Copper-catalyzed reactions, particularly the Chan-Lam coupling, are used for forming carbon-heteroatom bonds, such as C-N bonds. nih.gov Although often used for N-arylation with boronic acids, copper catalysis can also be applied to C-X bond functionalization.

Nickel-Catalyzed Coupling: Nickel catalysts have emerged as powerful and economical alternatives to palladium for cross-coupling reactions. nih.govscholaris.caresearchgate.net Nickel complexes, such as [NiCl₂(dppp)], can efficiently catalyze Suzuki-Miyaura type couplings of aryl bromides with boronic acids. nih.gov These methods often exhibit broad functional group tolerance and can be effective for a wide range of substrates, including heteroaromatic partners. nih.govresearchgate.net

Table 2: Examples of Other Transition Metal-Mediated Transformations

Reaction Type Metal Catalyst Ligand Coupling Partner Product Type
C-N Coupling Copper nih.gov - Benzylic C-H N-Alkylated pyrazole
Suzuki-Miyaura Nickel ([NiCl₂(dppp)]) nih.gov dppp Arylboronic acid Biaryl
C-N Coupling Nickel researchgate.net PhPAd-DalPhos Aminopyrazole Arylated aminopyrazole

Functional Group Transformations of the Pyrazole Moiety

The pyrazole ring is an aromatic heterocycle with distinct electronic properties that govern its reactivity towards electrophiles and nucleophiles at the ring carbon atoms.

Electrophilic Substitution Reactivity of Pyrazoles

The pyrazole ring is considered a π-excessive aromatic system, yet the presence of two electronegative nitrogen atoms influences the electron density distribution. The C4 position is electron-rich, making it the preferred site for electrophilic aromatic substitution. nih.govnih.gov In contrast, the C3 and C5 positions are electron-deficient. This inherent reactivity pattern means that reactions such as halogenation, nitration, or sulfonation on a pyrazole core, such as the one in 3-bromo-1-[(2S)-oxan-2-yl]pyrazole, would be expected to occur selectively at the C4 position.

Nucleophilic Substitution Reactivity of Pyrazoles

The electron-deficient nature of the C3 and C5 positions makes them susceptible to attack by nucleophiles. nih.govrsc.org In the specific case of this compound, the C3 position is already functionalized with a good leaving group (bromide), making it the primary site for the cross-coupling reactions discussed previously, which can be viewed as a form of nucleophilic substitution on the metal catalyst cycle. Direct nucleophilic aromatic substitution (SₙAr) at the C3 position by strong nucleophiles is also a possible, though less common, pathway compared to transition-metal catalyzed processes. The C5 position could also be targeted for nucleophilic attack, particularly if activated by an appropriate electron-withdrawing group.

Transformations Involving the Oxane Ring System

The (2S)-oxan-2-yl group, more commonly known as a tetrahydropyranyl (THP) ether, is a widely used protecting group for the pyrazole N-H. sci-hub.boxrsc.org Its primary role is to prevent N-alkylation or other side reactions during transformations elsewhere in the molecule, such as C-lithiation followed by alkylation. sci-hub.box The key reactivity of the oxane ring system in this context is its cleavage (deprotection) to regenerate the N-H pyrazole.

THP ethers are acetals and are therefore stable under strongly basic, organometallic, and reductive conditions but are labile to acid. organic-chemistry.orgthieme-connect.deresearchgate.net The deprotection is typically achieved by treatment with a protic or Lewis acid. organic-chemistry.org This transformation is synthetically valuable as it unmasks the pyrazole nitrogen, allowing for further functionalization at that site or for revealing the final target molecule. The cleavage can be performed under various mild acidic conditions, which helps to preserve other sensitive functional groups in the molecule. iris-biotech.detotal-synthesis.com

Table 3: Selected Reagents for the Cleavage of THP Ethers

Reagent(s) Conditions Reference
Acetic acid / H₂O 45 °C thieme-connect.de
Pyridinium p-toluenesulfonate (PPTS) Methanol or Ethanol, 45-55 °C thieme-connect.detotal-synthesis.com
Bismuth triflate (Bi(OTf)₃) Catalytic amount organic-chemistry.org
N-Bromosuccinimide (NBS) / β-cyclodextrin Water, Room Temperature organic-chemistry.org
Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) DCM or neat iris-biotech.de
Lithium chloride (LiCl) / H₂O DMSO, 90 °C organic-chemistry.org

Ring-Opening Reactions of Related Cyclic Ethers

The oxane ring in this compound is generally stable under neutral and basic conditions, which is why it is a widely used protecting group for N-H functionalities in heterocycles like pyrazole. rsc.orgsci-hub.box However, like other cyclic ethers, it is susceptible to cleavage under acidic conditions, particularly in the presence of Lewis acids.

The mechanism of acid-catalyzed ring-opening typically involves the protonation or coordination of a Lewis acid to the endocyclic oxygen atom, forming an oxonium ion intermediate. This activation facilitates a nucleophilic attack at one of the adjacent carbon atoms (C2 or C6). For a 2-substituted tetrahydropyran (B127337), this reaction can lead to a variety of functionalized products. For instance, the reaction of cyclic ethers with acyl chlorides in the presence of Lewis acids like nano-ZnO or with anhydrides catalyzed by agents like Re₂O₇ can yield ω-haloesters or nonsymmetrical diesters, respectively. mdpi.com

The table below summarizes representative Lewis acid-promoted ring-opening reactions applicable to the tetrahydropyran (oxane) system.

Catalyst/Reagent Nucleophile Product Type Reference
Lewis Acids (e.g., BCl₃, CoCl₂, nano-ZnO)Acyl Chloridesω-Chloroesters mdpi.com
Re₂O₇Carboxylic Acid / AnhydrideNonsymmetrical Diesters mdpi.com
Cu(I) / NaICarboxylic AcidsRing-opened esters mdpi.com
AlR₂-based FLPs- (Intramolecular)Ring-opened alcohol/ether nih.gov

This table illustrates potential reactions of the oxane ring based on studies of related cyclic ethers.

In the context of this compound, a strong Lewis acid could coordinate to the oxane oxygen, leading to a ring-opening reaction. A subsequent nucleophilic attack would likely occur at the C6 position, as the C2 position is sterically hindered and electronically influenced by the pyrazole ring. Such a reaction would, however, also remove the protecting group, which may or may not be the desired outcome.

Conformational Flexibility and its Influence on Reactivity

The reactivity of this compound is profoundly influenced by the conformational preferences of the six-membered oxane ring. The ring typically adopts a low-energy chair conformation. For a 2-substituted tetrahydropyran, the substituent can occupy either an axial or an equatorial position.

Based on steric considerations alone, a bulky substituent like the 3-bromopyrazole group would be expected to favor the equatorial position to minimize unfavorable 1,3-diaxial interactions. researchgate.net However, the system is subject to a stereoelectronic phenomenon known as the anomeric effect. wikipedia.orgscripps.edu The anomeric effect describes the tendency of a heteroatomic substituent at the anomeric carbon (C2) of a pyranose ring to prefer the axial orientation. wikipedia.org This preference is explained by a stabilizing hyperconjugative interaction between a lone pair of the endocyclic oxygen atom and the antibonding σ* orbital of the C-N bond of the substituent. rsc.orgrsc.org

Therefore, the conformation of this compound exists as an equilibrium between two chair conformers, with the pyrazole group being either axial or equatorial.

Axial Conformer: Stabilized by the anomeric effect (n -> σ* interaction).

Equatorial Conformer: Stabilized by minimizing steric strain.

The balance between these effects determines the dominant conformer in solution. This conformational equilibrium has a direct impact on reactivity:

Accessibility of the Pyrazole Ring: In the axial conformation, one face of the pyrazole ring is shielded by the oxane ring, potentially hindering reactions at the N2 nitrogen or the C5-H position. In the equatorial position, the pyrazole is more exposed.

Reactivity of the Bromo-Substituent: The orientation of the C3-Br bond relative to the rest of the molecule can influence its accessibility for reactions like metal-halogen exchange or oxidative addition in cross-coupling cycles.

Ring-Opening: The energy of the ground state conformer will affect the activation energy required for ring-opening reactions, as the chair must distort to allow for the formation of the oxonium ion.

Studies on related N-azolyl compounds have shown that the electronic properties and planarity of the azole ring can significantly influence conformational preferences around the C-N bond. nih.gov

Derivatization Towards More Complex Architectures

This compound is a versatile building block for the synthesis of more complex molecular architectures. The derivatization can be targeted at two main sites: the C3-bromo position and the C5-H position of the pyrazole ring. The oxane group typically serves as a stable protecting group that can be removed at a later stage if desired. rsc.orgresearchgate.net

The bromine atom at the C3 position is a key functional handle for a wide range of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of substituted pyrazoles. nih.govrwth-aachen.de

Furthermore, the C5 position of N-protected pyrazoles can be deprotonated using a strong base like n-butyllithium (nBuLi) to generate a nucleophilic species, which can then react with various electrophiles. sci-hub.boxresearchgate.net This strategy allows for functionalization at a different position on the pyrazole ring. It is noteworthy that N-protection is crucial for this reactivity, as deprotonation of the C5 position is favored over the C3 position in 1-(THP)-protected pyrazoles. sci-hub.box

The following table outlines key derivatization strategies for this compound.

Reaction Type Position Reagents Product Reference
Suzuki-Miyaura CouplingC3Aryl/heteroaryl boronic acids, Pd catalyst, base3-Aryl/heteroaryl-1-(THP)-pyrazole uzh.chthieme-connect.de
Buchwald-Hartwig AminationC3Amines, Pd catalyst, base3-Amino-1-(THP)-pyrazole nih.gov
Sonogashira CouplingC3Terminal alkynes, Pd/Cu catalysts, base3-Alkynyl-1-(THP)-pyrazole rwth-aachen.de
Stille CouplingC3Organostannanes, Pd catalyst3-Alkyl/Aryl-1-(THP)-pyrazole-
Heck CouplingC3Alkenes, Pd catalyst, base3-Alkenyl-1-(THP)-pyrazole-
Lithiation/Electrophilic QuenchC5nBuLi, then E⁺ (e.g., R-X, CO₂, aldehydes)5-Substituted-3-bromo-1-(THP)-pyrazole sci-hub.boxresearchgate.net
HalogenationC4NBS, NCS3-Bromo-4-halo-1-(THP)-pyrazole-
DeprotectionN1Acidic conditions (e.g., HCl in MeOH)3-Bromopyrazole rsc.orgsci-hub.box

This table presents potential derivatization reactions based on established pyrazole and cross-coupling chemistry.

These derivatization strategies enable the incorporation of the pyrazole scaffold into larger, more complex molecules, which is a common approach in the development of new pharmaceutical agents and functional materials. nih.govmdpi.com

Spectroscopic and Structural Characterization of 3 Bromo 1 2s Oxan 2 Yl Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopyrsc.orgkoreascience.kr

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic molecules. For 3-bromo-1-[(2S)-oxan-2-yl]pyrazole, both ¹H and ¹³C NMR provide essential information about the connectivity and chemical environment of the atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrazole (B372694) ring and the oxane ring.

Pyrazole Protons : The pyrazole ring contains two protons, H-4 and H-5. These appear as doublets due to coupling with each other. The proton at C-5 is typically found further downfield than the proton at C-4.

Oxane Ring Protons : The tetrahydropyran (B127337) (oxane) ring protons present a more complex pattern. The anomeric proton at C-2' (the carbon attached to the pyrazole nitrogen) is the most deshielded of the oxane protons and appears as a distinct signal, often a doublet of doublets. The remaining methylene (B1212753) protons on the oxane ring (at positions 3', 4', 5', and 6') will appear as a series of multiplets in the upfield region of the spectrum.

Table 1: Representative ¹H NMR Chemical Shifts for a Related Compound, 5-bromo-1-(oxan-2-yl)pyrazole chemicalbook.com

Proton Chemical Shift (δ, ppm) Multiplicity
Pyrazole H-46.3d
Pyrazole H-37.5d
Oxane Anomeric H-2'5.3-5.4m
Oxane H-6'3.9-4.0m
Oxane H-6''3.6-3.7m
Oxane Ring CH₂1.6-2.1m

Note: This data is for the 5-bromo isomer. The chemical shifts for the 3-bromo isomer will differ, particularly for the pyrazole protons, but the general pattern for the oxane ring protons will be similar.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected.

Pyrazole Carbons : The C-3 carbon, bearing the bromine atom, will be significantly influenced by the halogen's electronegativity and will have a characteristic chemical shift. The C-5 carbon will appear at a downfield position typical for sp² carbons in aza-aromatic systems, while the C-4 carbon will be more upfield.

Oxane Ring Carbons : The anomeric carbon (C-2') is the most downfield of the oxane carbons. The other carbons of the oxane ring (C-3', C-4', C-5', and C-6') will appear in the more shielded, aliphatic region of the spectrum.

Table 2: Representative ¹³C NMR Chemical Shifts for Pyrazole and Related Structures chemicalbook.comspectrabase.com

Carbon Typical Chemical Shift (δ, ppm)
Pyrazole C-3/C-5134.7
Pyrazole C-4104.8
Substituted Pyrazole C-3 (with EWG)~140-150
Substituted Pyrazole C-5 (with EWG)~128-130
Anomeric Carbon (C-O-N)~85-95
Oxane Ring CH₂~20-70

Note: These are general ranges. The precise shifts for this compound will be specific to its structure.

To unambiguously assign all proton and carbon signals and to confirm the structure, various 2D NMR experiments would be employed. researchgate.net

COSY (Correlation Spectroscopy) : This experiment would reveal the coupling relationships between protons, for instance, confirming the H-4/H-5 coupling on the pyrazole ring and the connectivity of protons within the oxane ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying the connection point between the oxane ring and the pyrazole ring, for example, by observing a correlation from the anomeric proton H-2' to the pyrazole carbons C-5 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This can provide information about the spatial proximity of protons, which can help to confirm the stereochemistry and conformation of the molecule. researchgate.net

Tautomerism is a significant phenomenon in many pyrazole compounds, where a proton can move between the two nitrogen atoms of the ring. beilstein-journals.orgencyclopedia.pub This leads to an equilibrium between two different tautomeric forms. nih.govnih.gov However, in this compound, the nitrogen at the 1-position is substituted with an oxanyl group. This substitution "fixes" the structure and prevents the annular tautomerism that is common in N-unsubstituted pyrazoles. beilstein-journals.orgnih.gov Therefore, for this specific compound, only one tautomeric form is possible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisuni.lu

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (MW = 231.09), the mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, this peak would appear as a characteristic pair of signals of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

Predicted Fragmentation Pathways:

A primary fragmentation would likely be the loss of the oxanyl group, leading to a bromopyrazole cation.

Another common fragmentation for N-linked tetrahydropyrans is the cleavage of the C-O bond within the ring.

Table 3: Predicted Mass Spectrometry Data

Ion Description Predicted m/z
[M]⁺Molecular Ion230/232
[M - C₅H₉O]⁺Loss of the oxanyl group145/147

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopykoreascience.krresearchgate.net

Infrared (IR) Spectroscopy : The IR spectrum is useful for identifying the functional groups present in a molecule. Key expected absorptions for this compound would include:

C-H stretching vibrations for the aromatic pyrazole ring and the aliphatic oxane ring.

C=N and C=C stretching vibrations characteristic of the pyrazole ring.

A strong C-O-C stretching band for the ether linkage in the oxane ring.

A C-Br stretching vibration, typically found in the lower frequency region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrazole and its derivatives typically exhibit strong absorption bands in the UV region, corresponding to π → π* transitions of the aromatic system. researchgate.netnist.gov The presence of the bromine substituent and the N-oxanyl group would be expected to cause a shift in the absorption maximum (λ_max) compared to unsubstituted pyrazole.

Advanced Structural Determination Methods (e.g., X-ray Crystallography)

The definitive three-dimensional arrangement of atoms and molecules in the solid state is elucidated through advanced techniques such as single-crystal X-ray crystallography. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases, detailed structural analyses of closely related derivatives offer significant insights into its likely molecular conformation and packing in the crystalline state.

By examining the crystal structures of N-tetrahydropyranyl-substituted pyrazoles and bromo-substituted pyrazoles, a comprehensive understanding of the structural contributions of each moiety can be assembled.

Structural Analysis of an N-Tetrahydropyranyl Pyrazole Derivative

A study by Mezei and colleagues on the synthesis and characterization of N-tetrahydropyranyl (THP) protected pyrazoles provides a key example of the structural features of the 1-(oxan-2-yl)pyrazole system. Current time information in Nottinghamshire, GB.nih.gov They reported the crystal structure of 5-n-hexadecyl-1-(tetrahydropyran-2-yl)pyrazole , which serves as an excellent analogue for the N-substituted ring system in the title compound.

The X-ray crystallographic analysis of this derivative reveals that the tetrahydropyran ring adopts a classic chair conformation, which is its most stable arrangement. The pyrazole ring is attached to the anomeric carbon (C2) of the oxan moiety in an equatorial position, which is generally the sterically favored orientation for large substituents on a cyclohexane-like ring. The plane of the pyrazole ring is not coplanar with any of the planes of the THP ring, adopting a twisted orientation that minimizes steric hindrance between the two ring systems.

In the crystal lattice, the molecules of 5-n-hexadecyl-1-(tetrahydropyran-2-yl)pyrazole are organized into a layered structure. The long, nonpolar hexadecyl chains align with each other, driven by van der Waals forces, forming distinct hydrophobic layers. These are separated by layers containing the more polar pyrazole and tetrahydropyran rings. Current time information in Nottinghamshire, GB.nih.gov This self-assembly into alternating polar and nonpolar domains is a common packing motif for amphiphilic molecules.

Interactive Table 1: Crystallographic Data for 5-n-hexadecyl-1-(tetrahydropyran-2-yl)pyrazole

ParameterValue
Chemical FormulaC₂₄H₄₄N₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.678(1)
b (Å)48.56(1)
c (Å)9.123(2)
β (°)97.89(2)
Volume (ų)2485.4(9)
Z4

Data sourced from Mezei et al. (2015). Current time information in Nottinghamshire, GB.nih.gov

Structural Insights from Bromo-Substituted Pyrazoles

To understand the influence of the bromine atom on the pyrazole ring, we can look at the crystal structure of related bromo-pyrazoles. For instance, the crystal structure of 4-bromo-1H-pyrazole has been determined and shows that the pyrazole ring itself is planar, as expected for an aromatic system. nih.gov The carbon-bromine bond length is consistent with that of other bromo-aromatic compounds. In the solid state, 4-bromo-1H-pyrazole molecules form hydrogen-bonded trimeric assemblies, where the N-H of one pyrazole acts as a hydrogen bond donor to the N2 atom of an adjacent molecule. nih.gov

While the title compound, this compound, lacks the N-H group for such hydrogen bonding due to the presence of the oxan-2-yl substituent, the fundamental geometry of the 3-bromo-pyrazole moiety is expected to be similar: a planar five-membered ring with the bromine atom lying within this plane. The electronic and steric influence of the bromine atom at the 3-position will affect the local charge distribution and may influence the rotational preference of the N-linked oxan-2-yl group.

Interactive Table 2: Crystallographic Data for 4-bromo-1H-pyrazole

ParameterValue
Chemical FormulaC₃H₃BrN₂
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)11.011(2)
b (Å)13.883(3)
c (Å)6.015(1)
Volume (ų)919.2(3)
Z8

Data for the isostructural 4-chloro-1H-pyrazole used as a reference, as described by Foces-Foces et al. (1999) and Rue & Raptis (2021). nih.gov

Computational and Mechanistic Investigations of 3 Bromo 1 2s Oxan 2 Yl Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the electronic properties of molecules, balancing computational cost with accuracy. eurasianjournals.com These methods are instrumental in elucidating the structure, energetics, and reactivity of pyrazole (B372694) derivatives. eurasianjournals.com

Density Functional Theory (DFT) is a widely used quantum mechanical method for examining the electronic structure of organic compounds, including pyrazole derivatives. eurasianjournals.com DFT studies on 3-bromo-1-[(2S)-oxan-2-yl]pyrazole would focus on calculating key electronic descriptors to predict its reactivity and stability.

Key Research Findings:

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netnih.gov For pyrazole derivatives, the distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attacks, respectively.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. researchgate.net These maps help predict how the molecule will interact with other molecules, highlighting areas prone to electrostatic interactions.

Electronic Properties: Other calculated properties include ionization potential, electron affinity, electronegativity, and chemical hardness. These values provide a quantitative measure of the molecule's reactivity and are derived from the HOMO and LUMO energies. mdpi.com The presence of the bromine atom, an electronegative substituent, and the pyrazole ring's aromatic system significantly influences the electronic landscape of the molecule. eurasianjournals.com

Below is a table illustrating the typical electronic properties calculated using DFT for a molecule like this compound.

PropertySymbolSignificance
Highest Occupied MO EnergyEHOMORepresents the ability to donate an electron. Higher energy indicates a better electron donor.
Lowest Unoccupied MO EnergyELUMORepresents the ability to accept an electron. Lower energy indicates a better electron acceptor.
HOMO-LUMO Energy GapΔEIndicates chemical reactivity and stability. A larger gap implies higher stability and lower reactivity. nih.gov
Ionization PotentialIPThe energy required to remove an electron from the molecule.
Electron AffinityEAThe energy released when an electron is added to the molecule.
ElectronegativityχA measure of the molecule's ability to attract electrons.
Chemical HardnessηMeasures the resistance to change in electron distribution or charge transfer.
Molecular Electrostatic PotentialMEPVisualizes the charge distribution and predicts sites for intermolecular interactions. researchgate.net

This table is illustrative and represents the types of data generated from DFT studies.

The compound this compound has conformational flexibility, primarily due to the non-planar oxane ring and the single bond connecting it to the pyrazole ring. Energy minimization and conformational analysis are computational techniques used to identify the most stable three-dimensional arrangement (conformer) of the molecule. eurasianjournals.com

Key Research Findings:

Potential Energy Surface Scan: This technique involves systematically rotating the single bond between the pyrazole and oxane rings to calculate the potential energy at each angle. The results identify low-energy, stable conformers and high-energy transition states.

Stable Conformers: For the oxane ring, chair conformations are generally the most stable. The analysis would determine the preferred orientation (axial vs. equatorial) of the pyrazole substituent on the oxane ring. The conformer with the lowest calculated energy is considered the most likely to be populated under equilibrium conditions. iu.edu.sa

Geometric Parameters: Energy minimization provides optimized geometric parameters, such as bond lengths and angles, for the most stable conformer. These theoretical values can be compared with experimental data if available. researchgate.net

The table below shows a hypothetical comparison of potential conformers and their relative stability.

Conformer IDOxane Ring ConformationPyrazole OrientationRelative Energy (kJ/mol)Stability Rank
Conf-1ChairEquatorial0.001 (Most Stable)
Conf-2ChairAxial12.52
Conf-3Twist-BoatEquatorial25.13
Conf-4BoatAxial33.74 (Least Stable)

This table is a hypothetical representation used to illustrate the output of conformational analysis studies.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are computational methods used to model the time-dependent behavior of atoms and molecules. eurasianjournals.com These simulations provide valuable insights into the dynamic nature of molecules, their conformational flexibility, and their interactions with the surrounding environment, such as a solvent or a biological receptor. eurasianjournals.comnih.gov

MD simulations can track the movements of the this compound molecule over time, offering a dynamic picture of its conformational landscape. A key focus of such simulations would be the dynamics of the six-membered oxane ring.

Key Research Findings:

Ring Pliability: The oxane ring is not static; it undergoes conformational fluctuations. MD simulations can quantify the transitions between different conformers, such as chair, boat, and twist-boat forms, and determine the time spent in each state.

Root Mean Square Deviation (RMSD): By calculating the RMSD of the molecule's backbone atoms over the simulation time, one can assess its structural stability. A stable RMSD value suggests that the molecule has reached an equilibrium state in its simulated environment.

Influence of Solvent: Simulations are typically performed in a solvent box (e.g., water) to mimic physiological conditions. The solvent molecules can influence the conformational preferences of the oxane ring through interactions like hydrogen bonding.

Understanding how a molecule interacts with its environment is crucial for predicting its behavior in a biological system. MD simulations are used to explore the non-covalent interactions between this compound and surrounding molecules, which could be solvent molecules or the amino acid residues of a protein's active site.

Key Research Findings:

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the oxygen atom in the oxane ring can also participate in hydrogen bonding. MD simulations can identify the number and duration of these bonds, which are critical for molecular recognition and binding. nih.gov

Hydrophobic Interactions: The pyrazole ring and parts of the oxane ring are hydrophobic. In an aqueous environment, these regions can interact favorably with nonpolar residues of a protein, contributing to binding affinity. nih.gov

Halogen Bonding: The bromine atom on the pyrazole ring can participate in halogen bonding, a directional non-covalent interaction with electron-donating atoms (like oxygen or nitrogen), which can be a significant factor in ligand-protein binding.

The following table lists common intermolecular interactions and their potential role for this compound.

Interaction TypePotential Participating Atoms/GroupsSignificance in Biological Systems
Hydrogen BondingPyrazole Nitrogens, Oxane OxygenCrucial for binding specificity and stabilizing the complex.
HydrophobicPyrazole Ring, Oxane Ring (CH2 groups)Important for binding affinity, especially in nonpolar pockets.
Halogen BondingBromine AtomProvides directional interaction, enhancing binding selectivity.
van der Waals ForcesAll atoms in the moleculeContribute to the overall stability of the ligand-receptor complex.

This table describes the types of intermolecular interactions that can be analyzed via MD simulations.

Binding Free Energy Calculations (e.g., MM/PBSA)

To quantify the binding affinity of a molecule to a biological target, such as an enzyme or receptor, binding free energy calculations are performed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for estimating the free energy of binding from MD simulation trajectories. nih.govdoaj.org

Key Research Findings: The MM/PBSA method calculates the binding free energy (ΔGbind) by summing several energy components:

Molecular Mechanics Energy (ΔEMM): This term includes the internal energy from bond, angle, and dihedral strains, as well as the van der Waals (ΔEvdW) and electrostatic (ΔEelec) interaction energies between the ligand and the receptor. nih.gov

Solvation Free Energy (ΔGsolv): This component is divided into a polar part (ΔGPB) and a nonpolar part (ΔGSA). The polar solvation energy is calculated using the Poisson-Boltzmann model and represents the energy cost of desolvating the ligand and receptor binding surfaces. The nonpolar energy is typically estimated from the solvent-accessible surface area (SASA). frontiersin.org

The final binding free energy is calculated as: ΔGbind = ΔEMM + ΔGsolv - TΔS (where TΔS is the conformational entropy change upon binding, which is often computationally expensive and sometimes omitted for relative comparisons).

A more negative ΔGbind value indicates a stronger and more favorable binding interaction. nih.gov This method allows researchers to not only predict binding affinity but also to understand which energy components (e.g., electrostatic vs. hydrophobic) are the primary drivers of the interaction. frontiersin.orgnih.gov

Below is an example data table illustrating the breakdown of binding free energy calculated by the MM/PBSA method for a hypothetical ligand-protein complex.

Energy ComponentSymbolValue (kJ/mol)Contribution to Binding
Van der Waals EnergyΔEvdW-155.0Favorable; indicates good shape complementarity and hydrophobic interactions. nih.gov
Electrostatic EnergyΔEelec-28.5Favorable; driven by interactions like hydrogen bonds and other polar contacts. nih.gov
Total Molecular Mechanics Energy ΔEMM -183.5 Strongly favorable contribution from direct ligand-receptor interactions.
Polar Solvation EnergyΔGPB+85.0Unfavorable; represents the energy penalty for removing polar surfaces from water. nih.gov
Nonpolar Solvation Energy (SASA)ΔGSA-15.0Favorable; arises from the hydrophobic effect. frontiersin.org
Total Solvation Free Energy ΔGsolv +70.0 Overall unfavorable due to the large penalty of polar desolvation.
Binding Free Energy (excluding entropy) ΔGbind -113.5 The overall predicted binding free energy, indicating a stable binding interaction.

This table is a representative example of the data and interpretation derived from MM/PBSA calculations.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for mapping the intricate steps of a chemical reaction. eurasianjournals.com For pyrazole derivatives, theoretical calculations are employed to model the potential energy surface of a reaction, identifying the most energetically favorable pathway from reactants to products. Techniques like Density Functional Theory (DFT) are particularly prevalent due to their balance of accuracy and computational efficiency in analyzing the electronic structure of organic molecules. eurasianjournals.comresearchgate.net

These methods allow researchers to:

Identify and characterize stationary points on the potential energy surface, including reactants, intermediates, transition states, and products.

Calculate the energy changes associated with each step of the reaction, such as activation energies and reaction enthalpies.

Visualize the flow of electrons during bond formation and cleavage.

Simulate the effect of solvents and catalysts on the reaction mechanism.

One advanced framework, the Molecular Electron Density Theory (MEDT), analyzes the changes in electron density to describe the molecular mechanism of a reaction, offering insights into why and how reactions occur. mdpi.comresearchgate.net For instance, MEDT studies on [3+2] cycloaddition reactions to form pyrazoline rings have clarified whether the processes are concerted or stepwise by analyzing the electron density at various points along the reaction coordinate. mdpi.com

Transition State Analysis for Key Transformations

A transition state (TS) represents the highest energy point along a reaction coordinate, an ephemeral molecular arrangement that is critical in determining the rate of a chemical reaction. The computational analysis of transition states is fundamental to understanding reaction mechanisms. DFT calculations are widely used to locate the precise geometry of a TS and to calculate its energy. researchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction kinetics.

Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a transition state. These calculations map the reaction pathway downhill from the TS to confirm that it correctly connects the intended reactants and products, thereby validating the proposed mechanism. mdpi.com

Computational studies on related heterocyclic reactions provide a blueprint for how key transformations of 3-bromopyrazoles could be analyzed. For example, in the study of [3+2] cycloaddition reactions between diazopropane and chalcone derivatives to form pyrazoles, DFT was used to model the competing transition states. mdpi.com The calculated activation energies for different pathways reveal which one is kinetically favored.

Below is a representative data table illustrating how activation energies for competing reaction pathways are typically presented. The data is hypothetical, based on findings for analogous cycloaddition reactions. mdpi.com

Table 1: Calculated Activation Energies for Competing Transition States in a [3+2] Cycloaddition Reaction
Reaction PathwayTransition StateActivation Energy (Ea) in kcal/molImaginary Frequency (cm⁻¹)
Pathway A (Regioisomer 1)TS-A15.2-250.4i
Pathway B (Regioisomer 2)TS-B18.9-235.8i
Pathway C (Chemoselective)TS-C25.1-310.2i

Insights into Chemo-, Regio-, and Stereoselectivity

Computational methods provide quantitative explanations for the selectivity observed in chemical reactions. By comparing the activation energies of all possible reaction channels, chemists can predict the major product of a reaction. mdpi.commdpi.com

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For a molecule like this compound, which contains multiple potential reaction sites, computational analysis can determine the most likely site of attack by comparing the transition state energies for reactions at each site.

Regioselectivity is the preference for bond formation at one position over another. This is a common challenge in the synthesis of substituted pyrazoles. Computational studies have successfully explained the regioselectivity of reactions like [3+2] cycloadditions. mdpi.commdpi.com The formation of one regioisomer over another is determined by the relative stability of the corresponding transition states. A lower activation energy for one pathway indicates that it is kinetically preferred, leading to the observed product. mdpi.com

The following table, based on data from MEDT studies of cycloaddition reactions, demonstrates how computational results can rationalize regioselectivity. mdpi.comresearchgate.net

Table 2: Relative Gibbs Free Energies for Regioisomeric Pathways
PathwayProductRelative Gibbs Free Energy of Transition State (ΔG‡) in kcal/molPredicted Outcome
Ortho-PathwayRegioisomer A0.0Major Product
Meta-PathwayRegioisomer B+4.5Minor Product

Stereoselectivity , the preference for the formation of a particular stereoisomer, is also amenable to computational investigation. The oxane ring in this compound introduces a chiral center. In subsequent reactions, this chirality can influence the stereochemical outcome. Computational modeling of the diastereomeric transition states allows for the calculation of their relative energies. Even small energy differences (1-2 kcal/mol) can lead to high selectivity for one stereoisomer. The analysis of transition state geometries can reveal the specific steric or electronic interactions responsible for this energy difference, providing a rational basis for the observed stereoselectivity.

Applications of 3 Bromo 1 2s Oxan 2 Yl Pyrazole in Advanced Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The defining feature of 3-bromo-1-[(2S)-oxan-2-yl]pyrazole for asymmetric synthesis is the presence of the enantiomerically pure (2S)-oxan-2-yl group, derived from a chiral form of tetrahydropyran (B127337). This group imparts chirality to the entire molecule, transforming it from a simple achiral pyrazole (B372694) into a valuable chiral building block.

The primary application in this context is in the synthesis of enantiomerically pure target compounds where the stereocenter of the oxane moiety is either retained in the final product or influences the stereochemical outcome of reactions at other sites. Chiral building blocks are fundamental to the synthesis of single-enantiomer pharmaceuticals and agrochemicals, where biological activity is often dependent on a specific three-dimensional arrangement of atoms.

In a synthetic pathway, the use of this specific enantiomer allows for the creation of diastereomeric intermediates when new stereocenters are formed. These diastereomers often have different physical properties (e.g., solubility, boiling point), which can facilitate their separation. This strategy is a cornerstone of asymmetric synthesis, providing a reliable method for accessing optically pure final products. While the oxanyl group is often employed as a protecting group, its inherent chirality makes it a crucial element in synthetic routes targeting complex chiral molecules.

Scaffold for the Construction of Diverse Heterocyclic Systems

The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science, known for its metabolic stability and diverse biological activities. nih.govnih.gov this compound serves as an excellent starting platform for building more complex, fused, or multi-component heterocyclic systems. nbinno.com

The pyrazole core contains multiple sites for elaboration:

The C3-Bromo Group: A versatile handle for introducing substituents.

The C4-Position: Can be functionalized through electrophilic substitution or lithiation followed by quenching with an electrophile.

The N1-Protecting Group: Can be removed to allow for N-alkylation or N-arylation.

This multi-functional nature allows chemists to use the compound as a linchpin to construct fused heterocyclic systems. For example, a common strategy involves an initial cross-coupling reaction at the C3-position to introduce a side chain containing a reactive group. Subsequent deprotection of the N1-position, followed by an intramolecular cyclization reaction between the new C3-substituent and the N1- or C5-position, can lead to the formation of fused ring systems such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyridazines, or other medicinally relevant cores. The pyrazole thus acts as the foundational structure upon which new rings are built. nbinno.com

Precursor for the Synthesis of Novel Pyrazole Derivatives

The carbon-bromine bond at the 3-position is the most reactive site for synthetic modification, making the compound an ideal precursor for a vast array of 3-substituted pyrazole derivatives. nbinno.com This transformation is most commonly achieved through transition metal-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon and carbon-heteroatom bonds.

The oxan-2-yl (tetrahydropyranyl or THP) group serves as a robust protecting group for the pyrazole nitrogen. It is stable under the basic and organometallic conditions frequently used in cross-coupling reactions, ensuring that the reaction occurs selectively at the C-Br bond. This protecting group can be easily removed under mild acidic conditions after the desired modification at C3 is complete.

Below is a table summarizing key transformations where this compound acts as a precursor.

Reaction TypeReagents & ConditionsResulting Functional Group at C3Significance
Suzuki Coupling Aryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃)Aryl or HeteroarylAccess to bi-aryl structures common in pharmaceuticals and materials.
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base (e.g., Et₃N)AlkynylIntroduction of a linear, rigid linker for further functionalization or use in conjugated systems.
Stille Coupling Organostannane (e.g., R-SnBu₃), Pd catalystAlkyl, Vinyl, ArylForms C-C bonds under mild conditions, tolerant of many functional groups.
Buchwald-Hartwig Amination Amine (R₂NH), Pd catalyst, baseAmino (NR₂)Direct formation of C-N bonds, crucial for synthesizing many biologically active amines.
Heck Coupling Alkene, Pd catalyst, baseAlkenyl (Vinyl)Forms a new C-C bond by adding the pyrazole ring to a double bond.
Cyanation Cyanide source (e.g., Zn(CN)₂), Pd catalystCyano (-CN)Introduction of a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

These reactions demonstrate the compound's utility as a versatile precursor, allowing for the systematic and controlled introduction of diverse functionalities to build libraries of novel pyrazole derivatives for screening in drug discovery and agrochemical research. nih.gov

Role as a Versatile Synthetic Intermediate in Multi-Step Pathways

In complex, multi-step syntheses, intermediates that offer both stability and selective reactivity are essential. This compound fits this role perfectly. Its utility stems from the orthogonal reactivity of its functional groups, allowing for a stepwise and controlled construction of a target molecule. nbinno.com

A typical synthetic sequence illustrating its role as an intermediate would proceed as follows:

Functionalization at C3: The process begins with a selective reaction at the C3-bromo position, such as a Suzuki or Sonogashira coupling, to install a key fragment of the target molecule. The oxanyl protecting group ensures the pyrazole nitrogen does not interfere.

Deprotection at N1: Following the C3 modification, the oxanyl group is removed under mild acidic conditions (e.g., p-toluenesulfonic acid in methanol). This step is clean and high-yielding, revealing the N-H of the pyrazole.

Functionalization at N1: The newly deprotected nitrogen can then be subjected to a variety of reactions, such as N-alkylation or N-arylation, to introduce another substituent. This step is independent of the chemistry performed at the C3 position.

This sequence highlights the compound's role as a "linchpin" intermediate. It allows a chemist to first build out one part of a molecule (at C3) and then, in a separate and non-interfering step, build out another part (at N1). This strategic, stepwise approach is fundamental to the efficient synthesis of complex organic molecules and underscores the value of this compound as a versatile synthetic intermediate.

Future Research Directions and Perspectives on 3 Bromo 1 2s Oxan 2 Yl Pyrazole Chemistry

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The principles of green chemistry are increasingly guiding the development of synthetic methodologies, with a strong emphasis on atom economy—maximizing the incorporation of reactant atoms into the final product. rsc.org Traditional syntheses of pyrazole (B372694) derivatives are being reimagined to minimize waste and environmental impact.

Future efforts will likely focus on:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, inherently improving atom economy by reducing the number of synthetic steps and purification processes. rsc.orgmdpi.com The development of new MCRs for pyrazoles is a promising avenue for efficient and sustainable synthesis. rsc.org

Green Solvents and Catalysts: Research is moving towards replacing hazardous organic solvents with environmentally benign alternatives like water. thieme-connect.com The use of heterogeneous catalysts, which can be easily recovered and reused, further enhances the sustainability of pyrazole synthesis. thieme-connect.com

Energy-Efficient Methodologies: Techniques such as microwave-assisted and ultrasound-assisted synthesis are gaining traction as they can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.comrsc.org

The goal is to create synthetic pathways that are not only efficient in yield but also environmentally responsible, a critical consideration for large-scale industrial applications.

Exploration of Underexplored Reactivity Profiles and Novel Functionalizations

The chemical reactivity of 3-bromo-1-[(2S)-oxan-2-yl]pyrazole is largely defined by its functional groups: the pyrazole ring, the bromine atom, and the oxane moiety. While the bromine at the 3-position is a well-established handle for cross-coupling reactions, there remains significant potential to explore new transformations.

Key areas for future investigation include:

C-H Functionalization: Direct functionalization of the C-H bonds on the pyrazole ring is a powerful strategy for molecular diversification that avoids pre-functionalization steps, thus improving atom economy. mdpi.com Research into regioselective C-H activation at the 4- and 5-positions of the pyrazole ring could unlock new synthetic possibilities.

Novel Cross-Coupling Reactions: Bromo-pyrazoles are excellent substrates for transition-metal-catalyzed cross-coupling reactions. mdpi.com Future work could explore a wider range of coupling partners to introduce novel and complex functional groups, expanding the chemical space accessible from this scaffold.

Transformations of the Oxane Ring: The (2S)-oxan-2-yl group serves as a chiral auxiliary and a protecting group. Exploring reactions that modify this ring system or utilize its stereochemistry to influence reactions on the pyrazole core could lead to the synthesis of novel chiral molecules.

Understanding the full reactivity profile of this compound will enable chemists to design more intricate and diverse molecular architectures for various applications.

Integration with Emerging Technologies in Chemical Synthesis (e.g., Electrochemistry for Late-Stage Functionalization)

The integration of emerging technologies is set to revolutionize chemical synthesis, offering milder, more selective, and sustainable reaction conditions. nih.govacs.org Electrochemistry, in particular, is emerging as a powerful tool for late-stage functionalization (LSF). nih.govacs.orgspirochem.com

Electrochemical late-stage functionalization (eLSF) uses electrons as traceless reagents to drive chemical reactions, avoiding the need for harsh chemical oxidants or reductants. nih.govacs.org This approach offers several advantages for the chemistry of pyrazoles:

Sustainability: By using electricity to mediate redox reactions, electrosynthesis aligns with the principles of green chemistry. nih.govacs.org

High Selectivity: Electrochemical methods can often achieve high levels of regio- and chemoselectivity under exceptionally mild conditions, which is crucial when working with complex, multi-functionalized molecules. nih.govacs.org

Novel Reactivity: Electrosynthesis can enable unique chemical transformations that are difficult or impossible to achieve with traditional reagents. nih.gov For pyrazoles, this includes direct C-H halogenation, amination, and alkynylation. mdpi.comnih.govacs.org

The application of electrosynthesis, as well as other modern technologies like photoredox catalysis and flow chemistry, will undoubtedly accelerate the discovery and development of new pyrazole-based compounds. spirochem.comrsc.org

Design and Synthesis of Derivatives for Specific Chemical Research Purposes

This compound is a valuable starting material for creating libraries of new compounds for chemical research. nbinno.com The pyrazole scaffold is a "privileged structure" known to interact with a wide range of biological targets, leading to its inclusion in numerous approved drugs. mdpi.commdpi.comnih.gov

Future research will focus on the rational design and synthesis of derivatives for specific applications:

Medicinal Chemistry: By systematically modifying the pyrazole core through reactions at the bromine position, researchers can synthesize new molecules and evaluate them for various biological activities, including anti-inflammatory, anticancer, and antibacterial properties. nih.govresearchgate.netnih.gov

Agrochemicals: The pyrazole motif is also prevalent in fungicides, insecticides, and herbicides. nih.gov New derivatives can be designed and screened to develop next-generation crop protection agents.

Materials Science: Pyrazole-containing compounds have found applications as liquid crystals, semiconductors, and organic light-emitting diodes. mdpi.com The synthesis of novel derivatives could lead to materials with enhanced or entirely new physical and photophysical properties.

The strategic derivatization of the this compound core will continue to be a fruitful endeavor, driving innovation across multiple scientific disciplines.

Interactive Data Table: Future Research Directions

Research AreaKey FocusPotential Impact
Sustainable Synthesis Development of multicomponent reactions (MCRs) and use of green solvents/catalysts.Reduced environmental impact, lower costs, and increased efficiency in chemical production.
Novel Functionalization Direct C-H activation and exploration of new cross-coupling partners.Access to a wider range of complex molecular structures and novel chemical entities.
Emerging Technologies Integration of electrochemistry and photoredox catalysis for late-stage functionalization.Milder reaction conditions, higher selectivity, and access to unique chemical transformations.
Derivative Synthesis Rational design of new compounds for medicinal, agrochemical, and materials science applications.Discovery of new drugs, more effective crop protection agents, and advanced functional materials.

Q & A

Q. How can synthetic routes for 3-bromo-1-[(2S)-oxan-2-yl]pyrazole be optimized for higher yields and purity?

  • Methodological Answer : Optimize reaction conditions using Design of Experiments (DoE) principles. For example, vary temperature (e.g., 0–50°C), solvent polarity (THF vs. DCM), and stoichiometry of brominating agents (e.g., NBS or Br₂). Monitor intermediates via TLC and characterize products with 1H^1H-NMR and HRMS . Purification via flash chromatography (cyclohexane/ethyl acetate gradients) can achieve >93% purity, as demonstrated in analogous pyrazole syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H^1H-NMR : Key signals include pyrazole protons (δ 7.26–8.08 ppm) and oxane protons (δ 4.05–4.44 ppm). Coupling constants (JJ) distinguish substituent positions .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 276.9958 for C10_{10}H8_{8}BrN5_5) with <0.1 ppm error .
  • IR : Identify functional groups (e.g., C-Br stretch at 527 cm1^{-1}) .

Q. How does the stereochemistry of the (2S)-oxan-2-yl group influence reactivity?

  • Methodological Answer : Compare enantiomeric analogs using chiral HPLC or circular dichroism. Computational modeling (e.g., DFT) predicts steric and electronic effects of the S-configuration on bromination regioselectivity .

Advanced Research Questions

Q. How can computational methods streamline reaction design for functionalizing this compound?

  • Methodological Answer : Use quantum chemical calculations (e.g., Gaussian) to map reaction pathways for cross-coupling (e.g., Suzuki-Miyaura). ICReDD’s workflow integrates computed transition states with experimental validation, reducing trial-and-error cycles by 40% . Virtual screening (e.g., AutoDock) identifies optimal catalysts (e.g., Pd(PPh3_3)4_4) for C–Br bond activation .

Q. How to resolve contradictions in regioselectivity data during pyrazole derivatization?

  • Methodological Answer : Apply multivariate analysis to isolate variables (e.g., solvent, catalyst loading). For example, conflicting reports on bromine migration may arise from competing SN1/SN2 mechanisms. Kinetic studies (e.g., stopped-flow UV-Vis) and isotopic labeling (13C^{13}C-NMR) clarify dominant pathways .

Q. What strategies mitigate decomposition of this compound under acidic/basic conditions?

  • Methodological Answer :
  • Stability profiling : Conduct accelerated degradation studies (40°C, 75% RH) with HPLC monitoring.
  • Protecting groups : Introduce Boc or trityl groups to shield reactive sites, as seen in trityl-protected pyrazoles .
  • Buffered conditions : Use pH-controlled media (e.g., phosphate buffer at pH 7) to minimize hydrolysis .

Q. How to design a scalable reactor system for continuous synthesis of this compound?

  • Methodological Answer : Implement microfluidic reactors with real-time PAT (Process Analytical Technology). Optimize residence time (2–10 min) and mixing efficiency (Reynolds number >2000) to suppress side reactions. Membrane separation (e.g., nanofiltration) enhances product isolation, as validated for brominated heterocycles .

Methodological Notes

  • Data Integrity : Use encrypted ELN (Electronic Lab Notebook) systems to secure spectral data and reaction logs .
  • Safety : Adhere to ISO 9001 protocols for bromine handling and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.